molecular formula C17H18N2O2S B5707588 5,6-dimethyl-2-(4-propan-2-yloxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

5,6-dimethyl-2-(4-propan-2-yloxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5707588
M. Wt: 314.4 g/mol
InChI Key: VMQWKCPDVGUWEZ-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-(4-propan-2-yloxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(4-propan-2-yloxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of 4-propan-2-yloxybenzaldehyde with a suitable thieno[2,3-d]pyrimidine precursor under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-(4-propan-2-yloxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

5,6-dimethyl-2-(4-propan-2-yloxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(4-propan-2-yloxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and activities.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system but with a pyridine ring instead of a thiophene ring.

Uniqueness

5,6-dimethyl-2-(4-propan-2-yloxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,6-dimethyl-2-(4-propan-2-yloxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-9(2)21-13-7-5-12(6-8-13)15-18-16(20)14-10(3)11(4)22-17(14)19-15/h5-9H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQWKCPDVGUWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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